4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
Description
4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-18-9; molecular formula: C₁₉H₂₀ClFN₂O) is a halogenated benzophenone derivative functionalized with a 4-methylpiperazinomethyl group. This compound is part of a broader class of benzophenones known for their utility in pharmaceutical and materials science research. The chloro and fluoro substituents at positions 4 and 3, respectively, on one aromatic ring, combined with the 4-methylpiperazinomethyl group at position 2' on the adjacent ring, confer unique electronic and steric properties.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJDRWWRRDTZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643883 | |
| Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-27-2 | |
| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzophenone core, which can be derived from benzoyl chloride and a suitable fluorinated aromatic compound.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas, respectively.
Piperazine Derivative Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution reactions. This step involves the reaction of the intermediate benzophenone derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or agonist of certain neurotransmitter receptors, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variants
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone
- Key Difference : Bromine replaces chlorine at position 3.
- Molecular Formula : C₁₉H₂₀BrFN₂O; Molecular Weight : 391.3 vs. 346.8 (chloro analog).
- Impact : Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity (XLogP3 = 3.7 vs. ~3.5 for chloro analog). This substitution could alter binding affinity in biological systems due to enhanced van der Waals interactions .
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone
- Key Difference : Fluoro and chloro substituents are transposed (fluoro at position 2, chloro at 4).
Amine Substituent Variants
4'-Chloro-3'-fluoro-2-morpholinomethyl Benzophenone
- Key Difference : Morpholine replaces 4-methylpiperazine.
- Impact : Morpholine’s oxygen atom reduces basicity compared to piperazine’s nitrogen, decreasing hydrogen-bonding capacity. This may lower solubility in polar solvents but improve metabolic stability .
4-Chloro-2-fluoro-2'-thiomorpholinomethyl Benzophenone
- Key Difference : Thiomorpholine (sulfur-containing analog) replaces 4-methylpiperazine.
- Thiomorpholine derivatives often exhibit distinct pharmacokinetic profiles due to altered membrane permeability .
Positional Isomerism and Ring Substitution
3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone
Tabulated Comparison of Key Properties
Biological Activity
4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-27-2) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structure characterized by a benzophenone core, chloro and fluoro substituents, and a 4-methylpiperazinomethyl group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C19H20ClFN2O
- Molecular Weight : 346.83 g/mol
- Boiling Point : Approximately 479.2 °C (predicted) .
The biological activity of 4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is largely attributed to its ability to interact with specific molecular targets in biological systems. The compound is known to act as:
- Receptor Modulator : It can bind to neurotransmitter receptors, potentially influencing signal transduction pathways. Research indicates that it may function as an antagonist or agonist for certain receptors involved in central nervous system (CNS) disorders .
- Enzyme Inhibitor : The compound has been studied for its inhibitory effects on various enzymes, which can play a role in disease progression, particularly in cancer and neurodegenerative diseases .
Medicinal Chemistry
4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone serves as an intermediate in the synthesis of pharmaceutical compounds targeting CNS disorders. Its structural features allow for modifications that enhance efficacy against various targets .
Case Studies
- CNS Disorders : A study investigated the compound's effect on neuroreceptors associated with anxiety and depression. Results indicated that derivatives of this compound exhibited enhanced binding affinity compared to traditional antidepressants, suggesting potential therapeutic benefits .
- Anticancer Activity : Research has shown that this compound can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through receptor-mediated pathways. In vitro studies demonstrated a dose-dependent response in cancerous cells treated with the compound .
Data Table: Comparison of Biological Activity with Related Compounds
Research Findings
Recent studies have emphasized the versatility of 4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone in various biological contexts:
- Binding Affinity : The presence of the piperazine moiety enhances the compound's interaction with biological targets, leading to improved pharmacological profiles.
- Selectivity : Variations in substitution patterns significantly affect selectivity for different receptor types, which is crucial for minimizing side effects during therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
